molecular formula C18H14FN5OS B2431925 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine CAS No. 2034341-25-6

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine

Cat. No.: B2431925
CAS No.: 2034341-25-6
M. Wt: 367.4
InChI Key: KCBNWFAXCJDGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine is a complex organic compound that features a combination of fluorophenyl, oxadiazole, thiophene, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl group. The thiophene moiety is then attached, and finally, the pyrimidine ring is constructed. Each step requires specific reagents and conditions, such as the use of dehydrating agents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be tailored to ensure safety, efficiency, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific binding interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine
  • 5-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine

Uniqueness

The presence of the fluorophenyl group in 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine imparts unique electronic properties, making it distinct from its chloro- and bromo- analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS/c19-15-6-2-1-5-13(15)17-23-18(25-24-17)14-10-20-11-22-16(14)21-8-7-12-4-3-9-26-12/h1-6,9-11H,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBNWFAXCJDGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CN=C3NCCC4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.